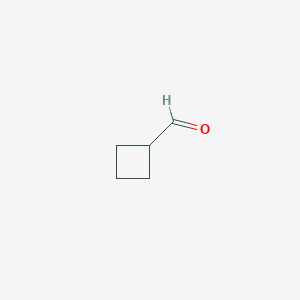

Cyclobutanecarboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutanecarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-4-5-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVYSLWXPIEDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498011 | |

| Record name | Cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2987-17-9 | |

| Record name | Cyclobutanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Cyclobutanecarboxaldehyde

An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No: 2987-17-9). The information is compiled from various scientific sources and is intended to support research, development, and quality control activities. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and workflow diagrams.

Quantitative Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is an organic compound with the chemical formula C5H8O.[1] A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C5H8O[1][2][3][4][5][6][7] |

| Molar Mass | 84.12 g/mol [1][6][7] |

| Boiling Point | 115-118 °C[8] |

| Melting Point | Approximately -95 °C[1] |

| Density | 0.92 - 0.9355 g/cm³[1][2][4][8] |

| Solubility | Soluble in water, ethanol, and ether.[2] Slightly soluble in chloroform (B151607) and ethyl acetate.[1][8] |

| Refractive Index | 1.559[1][4] |

| Flash Point | 22.8 - 23 °C[1][3][4] |

| Vapor Pressure | 29.569 mmHg at 25°C[1][4] |

| Appearance | Clear, colorless to light yellow oil/liquid[1][2] |

| Odor | Pungent[1][2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of liquid aldehydes like this compound are outlined below. These are generalized protocols and may require optimization based on laboratory conditions and equipment.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9]

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus or a reflux setup.[9][10] For micro-scale determination, a small test tube with a side arm (Thiele tube) or a dedicated micro-boiling point apparatus can be used.

-

Sample Preparation: Place a small volume (e.g., 2-3 mL) of this compound into the boiling flask or test tube along with a boiling chip or a magnetic stir bar to ensure smooth boiling.[10]

-

Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head or just above the liquid surface in a reflux setup.[10] This ensures the measurement of the vapor temperature, not the liquid temperature.

-

Heating: Gently heat the sample. As the liquid boils, a ring of condensing vapor will rise. The temperature will stabilize when the vapor is in equilibrium with the liquid.

-

Data Recording: Record the temperature at which the liquid boils and a steady stream of distillate is collected, or when the condensation ring remains stable.[10] This stable temperature is the boiling point. It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.[11]

Methodology:

-

Apparatus: A pycnometer (density bottle) or a graduated cylinder and an analytical balance are required.[12]

-

Mass Measurement:

-

Measure the mass of the clean, dry pycnometer (m1).

-

Fill the pycnometer with this compound, ensuring no air bubbles are present, and measure the total mass (m2).[12]

-

-

Volume Measurement:

-

Empty and clean the pycnometer.

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and measure the mass (m3). The volume of the pycnometer (V) can be calculated using the density of the reference liquid.

-

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m2 - m1) / V[11][12]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[13]

Methodology:

-

Sample Preparation: In a small test tube, add a measured amount of this compound (e.g., 0.1 mL).[13][14]

-

Solvent Addition: Add a specific volume of the solvent to be tested (e.g., water, ethanol, ether, chloroform, ethyl acetate) in small increments (e.g., 0.5 mL at a time).[15]

-

Observation: After each addition, vigorously shake or vortex the test tube and observe if the aldehyde dissolves completely to form a single phase.[15][16]

-

Classification:

-

Soluble: If a homogeneous solution is formed.

-

Slightly Soluble: If only a small portion of the aldehyde dissolves.

-

Insoluble: If two distinct layers remain.[17] For aqueous solutions, the pH can be tested with litmus (B1172312) paper to identify acidic or basic properties.[14][16]

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used for this measurement.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Data Recording: Read the refractive index value from the instrument's scale. Also, record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of this compound.

Caption: General workflow for physical property determination.

Caption: Decision pathway for solubility testing.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyclobutanecarbaldehyde | CAS#:2987-17-9 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. Cyclobutanecarbaldehyde | C5H8O | CID 12431621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclobutane Carboxaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound CAS#: 2987-17-9 [chemicalbook.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 12. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. m.youtube.com [m.youtube.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. www1.udel.edu [www1.udel.edu]

Cyclobutanecarboxaldehyde (CAS 2987-17-9): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Reactivity, and Applications of a Versatile Cyclobutane (B1203170) Building Block

Cyclobutanecarboxaldehyde, with the CAS registry number 2987-17-9, is a four-membered cyclic aldehyde that serves as a valuable and versatile intermediate in organic synthesis.[1] Its unique strained ring system and reactive aldehyde functionality make it an attractive building block for the introduction of the cyclobutane moiety into more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and burgeoning applications, with a particular focus on its relevance to drug discovery and development. The strategic incorporation of the cyclobutane motif can confer advantageous properties to bioactive molecules, including conformational rigidity, metabolic stability, and improved potency and selectivity.[2][3]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a flammable liquid and vapor.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2987-17-9 | [1] |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Odor | Pungent | [1] |

| Boiling Point | 115-118 °C | [5] |

| Density | 0.925 g/cm³ at 25 °C | [6] |

| Flash Point | 22.8 °C | [7] |

| Solubility | Soluble in water, ethanol, and ether | [1] |

| Storage Temperature | Inert atmosphere, store in freezer under -20°C | [5][8] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal (CHO) at approximately 9-10 ppm. The protons on the cyclobutane ring will appear as a complex multiplet in the aliphatic region.

-

¹³C NMR: The carbonyl carbon of the aldehyde will exhibit a resonance in the downfield region, typically around 200 ppm. The carbons of the cyclobutane ring will appear in the upfield region.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aldehyde is observed in the region of 1715-1730 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as two weak bands between 2700-2860 cm⁻¹.[9][10]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 84. Common fragmentation patterns for cyclic aldehydes include alpha-cleavage and McLafferty rearrangement, although the latter is less common for small rings.[11][12]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the oxidation of cyclobutanemethanol (B45166) being one of the most common methods.[1]

Oxidation of Cyclobutanemethanol

A general and efficient method for the preparation of this compound is the oxidation of the corresponding primary alcohol, cyclobutanemethanol. Various oxidizing agents can be employed for this transformation.

Key Reactions and Experimental Protocols

The aldehyde functionality of this compound allows for a wide range of chemical transformations, making it a versatile precursor for various cyclobutane derivatives.

Oxidation to Cyclobutanecarboxylic Acid

This compound can be readily oxidized to the corresponding carboxylic acid, cyclobutanecarboxylic acid, a valuable building block in its own right.[1]

Experimental Protocol: Oxidation using Jones Reagent

-

Materials: this compound, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone (B3395972).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green or blue.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant with isopropanol.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutanecarboxylic acid.

-

Purify the product by distillation or recrystallization.[13][14]

-

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[15] this compound can react with a phosphorus ylide to form an exocyclic double bond, yielding an alkylidenecyclobutane.

Experimental Protocol: Synthesis of Methylenecyclobutane

-

Materials: Methyltriphenylphosphonium (B96628) bromide, a strong base (e.g., n-butyllithium or sodium amide), anhydrous tetrahydrofuran (B95107) (THF), this compound.

-

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add the strong base.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a color change to bright yellow or orange is typically observed).

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with a low-boiling point solvent like pentane.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the product.[16][17]

-

Grignard Reaction for Alcohol Synthesis

Grignard reagents add to the carbonyl carbon of this compound to produce secondary alcohols.[18] This reaction is a fundamental carbon-carbon bond-forming reaction.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

Materials: Magnesium turnings, bromobenzene (B47551), anhydrous diethyl ether, iodine crystal (as an initiator), this compound.

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel and add a small portion to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

Grignard Reaction: Cool the prepared Grignard reagent in an ice bath.

-

Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.[19][20][21]

-

Applications in Drug Discovery and Development

The cyclobutane ring is increasingly recognized as a valuable structural motif in medicinal chemistry.[1][22] Its incorporation into drug candidates can lead to several beneficial effects:

-

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[3][6]

-

Metabolic Stability: The cyclobutane scaffold can enhance the metabolic stability of a drug by blocking sites susceptible to metabolism.[3][22]

-

Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane ring can improve a compound's solubility and other pharmacokinetic properties.[2]

-

Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, leading to the discovery of new drug candidates with unique mechanisms of action.[3][6]

This compound serves as a key starting material for the synthesis of various cyclobutane-containing pharmacophores. For instance, it can be converted to cyclobutylamine, an important intermediate in the synthesis of certain pharmaceuticals.[1][8]

A conceptual signaling pathway illustrates how a drug candidate containing a cyclobutane moiety, potentially derived from this compound, could act as an inhibitor.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract.[6][7] It is also a flammable liquid and vapor.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[22] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]

Conclusion

This compound is a fundamentally important and highly versatile building block in organic chemistry. Its unique structural features and reactivity provide a gateway to a wide array of cyclobutane-containing molecules. For researchers in drug discovery and development, this compound offers a valuable tool for accessing novel chemical space and for rationally designing drug candidates with improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. Cyclopentanecarboxaldehyde [webbook.nist.gov]

- 12. Cyclohexanecarboxaldehyde [webbook.nist.gov]

- 13. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR spectrum [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. Cyclobutanecarbaldehyde | C5H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. d.web.umkc.edu [d.web.umkc.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to Cyclobutanecarboxaldehyde: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxaldehyde, a key building block in organic synthesis, possesses a unique strained four-membered ring structure that imparts valuable reactivity. This document provides a comprehensive technical overview of its molecular properties, detailed experimental protocols for its synthesis and key transformations, and its applications, particularly in the realm of drug discovery and development. The information presented herein is intended to serve as a practical guide for researchers and professionals engaged in synthetic and medicinal chemistry.

Core Molecular and Physical Properties

This compound, also known as formylcyclobutane, is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and execution.

Table 1: Molecular Identifiers and Weights

| Parameter | Value | Reference |

| Molecular Formula | C₅H₈O | [1][2][3] |

| Molecular Weight | 84.12 g/mol | [1][2][3] |

| Monoisotopic Mass | 84.057514874 g/mol | |

| CAS Registry Number | 2987-17-9 | [1][3] |

| InChI Key | INVYSLWXPIEDIQ-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 115-118 °C | |

| Density | ~0.92 g/cm³ at 25 °C | [1] |

| Flash Point | ~22.8 °C | |

| Solubility | Soluble in water, ethanol, and ether | [1] |

Synthesis of this compound

The most prevalent and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, cyclobutanemethanol (B45166). Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.

Swern Oxidation: A High-Yield Protocol

The Swern oxidation is a highly effective method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. This procedure is favored for its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of Cyclobutanemethanol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) (10 volumes relative to the alcohol). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Activator Addition: Oxalyl chloride (2 equivalents) is slowly added to the cooled dichloromethane.

-

DMSO Addition: A solution of dimethyl sulfoxide (4 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for one hour.

-

Substrate Addition: A solution of cyclobutanemethanol (1 equivalent) in anhydrous dichloromethane (5 volumes) is added dropwise to the flask at -78 °C. The reaction is stirred for an additional two hours at this temperature.

-

Quenching: Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.

Key Reactions and Applications in Drug Development

The aldehyde functionality of this compound makes it a versatile precursor for a variety of chemical transformations that are crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The cyclobutane (B1203170) moiety itself is of increasing interest in medicinal chemistry as it can act as a bioisostere for other groups, improve metabolic stability, and provide a unique three-dimensional scaffold.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. In the context of this compound, it allows for the introduction of a variety of substituents via a newly formed double bond.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide

-

Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added dropwise. The resulting mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the ylide.

-

Aldehyde Addition: The ylide solution is cooled back to 0 °C, and a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

-

Work-up: The reaction is cautiously quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired alkene.

Reductive Amination: Synthesis of Amines

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of primary, secondary, and tertiary amines from aldehydes and ketones. This reaction is of paramount importance in drug development, as the amine functional group is prevalent in a vast number of pharmaceuticals.

Experimental Protocol: Reductive Amination with Benzylamine (B48309)

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and benzylamine (1.0-1.2 equivalents).

-

Solvent and Catalyst: Dissolve the reactants in a suitable solvent such as dichloromethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reducing Agent: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired N-benzylcyclobutylmethanamine.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for its synthesis and derivatization. The unique structural and reactive properties of this molecule will undoubtedly continue to be exploited in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to Cyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarbaldehyde, with the IUPAC name cyclobutanecarbaldehyde , is a cyclic organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Also known by synonyms such as 1-formylcyclobutane and cyclobutylcarboxaldehyde, this compound is a versatile intermediate recognized for its utility as a building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2] Its unique four-membered carbocyclic ring and reactive aldehyde functional group make it a valuable synthon for introducing the cyclobutane (B1203170) moiety into larger molecular frameworks, a feature increasingly sought after in drug design to enhance metabolic stability and conformational rigidity.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of cyclobutanecarbaldehyde, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

Cyclobutanecarbaldehyde is a colorless to pale yellow liquid with a characteristic pungent odor.[1][4] It is soluble in many common organic solvents such as ethanol, ether, and chloroform, and slightly soluble in water.[1][4][5] The presence of the aldehyde group makes it a highly reactive compound, capable of undergoing a variety of chemical transformations.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| IUPAC Name | cyclobutanecarbaldehyde | |

| CAS Number | 2987-17-9 | [1][2][6] |

| Molecular Formula | C5H8O | [1][2][6] |

| Molecular Weight | 84.12 g/mol | [1][6] |

| Boiling Point | 115-118 °C | [5][6] |

| Density | ~0.92 - 0.9355 g/cm³ at 25 °C | [1][4][6] |

| Flash Point | ~22.8 - 23 °C | [5] |

| InChI Key | INVYSLWXPIEDIQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1CC(C1)C=O | [2] |

Synthesis of Cyclobutanecarbaldehyde

Several synthetic routes to cyclobutanecarbaldehyde have been reported. A prevalent and reliable method involves the oxidation of cyclobutanemethanol (B45166).[1] This transformation can be achieved using various oxidizing agents, including chromic acid or potassium permanganate.[1]

Experimental Protocol: Oxidation of Cyclobutanemethanol

This protocol is a generalized procedure based on common organic chemistry practices and the synthetic routes mentioned in the literature.[1][4]

Materials:

-

Cyclobutanemethanol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (B109758) (anhydrous)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of cyclobutanemethanol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution or slurry of the oxidizing agent (e.g., PCC) in anhydrous dichloromethane is added dropwise to the stirred solution of the alcohol.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts and other solid byproducts. The filter cake is washed with additional dichloromethane.

-

The combined organic filtrates are then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude cyclobutanecarbaldehyde can be further purified by distillation to yield the final product.

Applications in Organic Synthesis and Drug Development

The reactivity of the aldehyde functional group makes cyclobutanecarbaldehyde a valuable precursor to a variety of other compounds. It can be readily oxidized to cyclobutanecarboxylic acid, reduced to cyclobutanol, or used in condensation and addition reactions to form more complex structures.[1]

In the context of drug development, the cyclobutane ring is an increasingly important structural motif.[3] Its incorporation into drug candidates can lead to improved pharmacological properties by:

-

Enhancing Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation.

-

Providing Conformational Constraint: The rigid, puckered structure of the cyclobutane ring can help to lock a molecule into a bioactive conformation.[3]

-

Serving as a Bioisostere: The cyclobutane ring can be used as a replacement for other groups, such as phenyl rings or alkenes, to fine-tune the properties of a drug candidate.[3]

A notable application of cyclobutanecarbaldehyde is as a key intermediate in the synthesis of various pharmaceuticals.[1][7] For instance, it can be converted to cyclobutylamine, which is a crucial building block for the synthesis of the antipsychotic drug clozapine.[1] It also serves as a precursor for novel drug candidates with potential applications in treating neurological disorders and as anti-inflammatory agents.[7]

Visualizations

Synthesis of Cyclobutanecarbaldehyde

Caption: Oxidation of Cyclobutanemethanol to Cyclobutanecarbaldehyde.

Key Reactions of Cyclobutanecarbaldehyde

Caption: Synthetic utility of Cyclobutanecarbaldehyde.

Safety and Handling

Cyclobutanecarbaldehyde is considered an irritant to the eyes, skin, and respiratory tract.[4][8] It is also a flammable liquid.[4] Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[4] All work should be conducted in a well-ventilated fume hood.[4] Store in a tightly sealed container in a cool, dry place away from ignition sources.[4]

Conclusion

Cyclobutanecarbaldehyde is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its unique structural features and reactivity make it an important building block for the creation of complex molecules, particularly in the pharmaceutical industry where the incorporation of the cyclobutane moiety is a growing strategy for the development of new therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists looking to leverage this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Cyclobutanecarboxaldehyde | 2987-17-9 [chemicalbook.com]

- 6. This compound CAS#: 2987-17-9 [chemicalbook.com]

- 7. Cyclobutanecarbaldehyde-2987-17-9 [ganeshremedies.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Analysis of Cyclobutanecarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclobutanecarboxaldehyde, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 9.78 | d | 2.9 | 1H | H-1 (Aldehyde) |

| 3.25 | p | 8.3 | 1H | H-2 |

| 2.29 - 2.16 | m | 2H | H-3 | |

| 2.12 - 2.00 | m | 2H | H-4 | |

| 1.96 - 1.83 | m | 2H | H-5 |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 203.8 | C=O (Aldehyde) |

| 53.6 | C-2 |

| 24.5 | C-3, C-5 |

| 18.0 | C-4 |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2860 | Strong | C-H stretch (alkane) |

| 2820, 2720 | Medium | C-H stretch (aldehyde) |

| 1730 | Strong | C=O stretch (aldehyde) |

| 1450 | Medium | CH₂ bend |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 84 | 25 | [M]⁺ (Molecular Ion) |

| 56 | 100 | [M - CO]⁺ |

| 55 | 80 | [M - CHO]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

| 29 | 40 | [CHO]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J in Hz), and integration are determined. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum of liquid this compound is typically obtained as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range, typically 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The relative abundance of each ion is plotted against its m/z value to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Chemical Structure and Isomers of Cyclobutanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxaldehyde, a prominent organic compound, is characterized by a unique four-membered cyclobutane (B1203170) ring attached to a reactive aldehyde functional group. This guide provides a comprehensive analysis of its chemical structure, including conformational dynamics and key structural parameters. A detailed exploration of its constitutional and stereoisomeric forms is presented. Furthermore, this document summarizes critical physicochemical and spectroscopic data, offering insights into its identification and characterization. An experimental protocol for its synthesis via the oxidation of cyclobutanemethanol (B45166) is also detailed, providing a practical framework for laboratory application.

Chemical Structure and Properties

This compound (also known as cyclobutanecarbaldehyde) is a colorless liquid with a pungent odor, possessing the chemical formula C₅H₈O.[1] Its fundamental structure consists of a cyclobutane ring bonded to a formyl (-CHO) group.[2] This combination of a strained aliphatic ring and a reactive aldehyde moiety makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol [3] |

| CAS Number | 2987-17-9 |

| Appearance | Colorless liquid[1] |

| Odor | Pungent[1] |

| Density | 0.925 - 0.9355 g/cm³[1][3] |

| Boiling Point | 116-118 °C[3] |

| Melting Point | -95 °C[1] |

| Flash Point | 22.8 °C[3] |

| Refractive Index | 1.559[2][3] |

| Solubility | Soluble in most organic solvents such as alcohols and ethers.[1] |

Structural Parameters

| Parameter | Typical Value (for Cyclobutane) |

| C-C Bond Length | 1.554 Å |

| C-H Bond Length | 1.091 - 1.093 Å |

| C-C-C Bond Angle | 88.1° |

| H-C-H Bond Angle | 109.15° |

Isomerism

Isomerism is a critical concept in understanding the chemical diversity and potential applications of a molecule with the formula C₅H₈O. This compound exhibits both constitutional and conformational isomerism.

Constitutional Isomers

Constitutional isomers share the same molecular formula (C₅H₈O) but differ in the connectivity of their atoms. The degree of unsaturation for C₅H₈O is two, allowing for various combinations of rings and double bonds. Besides this compound, other significant aldehyde and ketone constitutional isomers exist.

Table of Selected Aldehyde and Ketone Constitutional Isomers of C₅H₈O

| Isomer Type | Structure Name |

| Aldehyde | Pent-2-enal |

| Pent-3-enal | |

| Pent-4-enal | |

| 2-Methylbut-2-enal | |

| 3-Methylbut-2-enal | |

| 2-Methylbut-3-enal | |

| 3-Methylbutanal | |

| Cyclopentanecarboxaldehyde (Incorrect - C6) | |

| Ketone | Pent-3-en-2-one |

| Pent-4-en-2-one | |

| 3-Methylbut-3-en-2-one | |

| Cyclopentanone | |

| 2-Methylcyclobutanone | |

| 3-Methylcyclobutanone |

The following diagram illustrates the relationship between this compound and some of its constitutional isomers.

Stereoisomers

This compound itself is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not have enantiomers. Diastereomers are also not possible for the unsubstituted molecule. However, substituted derivatives of this compound can be chiral, leading to the existence of enantiomers and diastereomers.

Conformational Isomers

The cyclobutane ring is not planar. To relieve torsional strain from eclipsing hydrogens and angle strain from deviation from the ideal 109.5° sp³ bond angles, the ring adopts a puckered or "butterfly" conformation. This puckering leads to two non-equivalent positions for substituents: axial and equatorial. The ring undergoes a rapid inversion process at room temperature, interconverting these two puckered conformations.

The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low, approximately 1.45 kcal/mol. The puckering angle, which is the dihedral angle between the two planes of the puckered ring, is about 29-35 degrees. The aldehyde group in this compound will have a preference for the equatorial position to minimize steric interactions.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the aldehyde group and the cyclobutane ring.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1740 - 1690 | Strong |

| C-H (Aldehyde) | 2830 - 2695 | Medium (often a doublet) |

| C-H (Cycloalkane) | 2950 - 2850 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aldehyde Proton (-CHO): A distinct singlet or triplet (due to coupling with the adjacent methine proton) is expected to appear far downfield, typically in the range of δ 9-10 ppm.

-

Methine Proton (-CH-CHO): A multiplet is expected around δ 2.5-3.5 ppm.

-

Cyclobutane Protons (-CH₂-): A complex series of multiplets would be observed in the upfield region, approximately δ 1.5-2.5 ppm.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 200 ppm.

-

Methine Carbon (-CH-CHO): A signal around δ 50-60 ppm.

-

Cyclobutane Carbons (-CH₂-): Signals in the aliphatic region, around δ 20-30 ppm. Due to symmetry, two signals are expected for the three methylene (B1212753) carbons.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is the oxidation of cyclobutanemethanol. Various oxidizing agents can be employed, with pyridinium (B92312) chlorochromate (PCC) being a mild and selective choice that minimizes over-oxidation to the carboxylic acid.

Generalized Protocol for the Oxidation of Cyclobutanemethanol using PCC

Materials:

-

Cyclobutanemethanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

A solution of cyclobutanemethanol in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane at room temperature.

-

The reaction mixture is stirred for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.

Conclusion

This compound is a structurally unique and synthetically versatile molecule. Its puckered four-membered ring and reactive aldehyde group dictate its chemical behavior and potential for creating diverse molecular architectures. A thorough understanding of its structure, isomeric forms, and spectroscopic signatures, as outlined in this guide, is fundamental for its effective utilization in research and development, particularly within the pharmaceutical and chemical industries. The provided synthetic protocol offers a reliable method for its preparation, enabling further exploration of its chemical potential.

References

Navigating the Solubility Landscape of Cyclobutanecarboxaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of cyclobutanecarboxaldehyde, a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for the application of solubility data in research and development.

Core Topic: Solubility of this compound in Water and Organic Solvents

This compound (C₅H₈O) is a colorless liquid with a pungent odor, recognized for its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its solubility profile is a critical parameter for its application in various chemical reactions and formulation processes.

Data Presentation: Qualitative Solubility Profile

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. However, a consistent qualitative solubility profile has been established from multiple sources. The following table summarizes the available information on the solubility of this compound in water and a range of common organic solvents.

| Solvent Name | Chemical Formula | Type | Solubility of this compound | Citation(s) |

| Water | H₂O | Aqueous | Limited / Slightly Soluble | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1] |

| Aromatic Hydrocarbons (e.g., Toluene) | C₇H₈ | Nonpolar | Soluble | [1] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | [1][2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble | [1][2] |

Experimental Protocols: Quantitative Solubility Determination

The absence of publicly available quantitative data necessitates a standardized experimental approach for its determination. The following is a detailed methodology for the quantitative analysis of this compound solubility, primarily based on the widely accepted shake-flask method followed by gas chromatography quantification.

Objective: To determine the concentration of this compound in a solvent at saturation.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, ethanol, hexane) of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Syringes for sample injection

-

Centrifuge (optional)

-

0.2 µm syringe filters

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a miscible solvent (e.g., ethanol) of a known high concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of an undissolved phase of the aldehyde is crucial to ensure saturation.

-

Equilibrate the vials in a temperature-controlled orbital shaker or with a magnetic stirrer. A standard temperature of 25°C is recommended. The system should be agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed for a prolonged period (e.g., 24 hours) at the same constant temperature to allow for phase separation. Centrifugation can be employed to expedite this process.

-

-

Sample Analysis (Gas Chromatography):

-

Carefully extract an aliquot of the clear, saturated solvent phase, ensuring no undissolved aldehyde is transferred. Filtering the aliquot through a 0.2 µm syringe filter is recommended.

-

Dilute the extracted aliquot with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the prepared standard solutions and the diluted sample solutions into the GC-FID.

-

Record the peak areas corresponding to this compound for all injections.

-

-

Data Analysis:

-

Plot the peak area versus the concentration for the standard solutions to generate a calibration curve.

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/L, g/100mL, or molarity.

-

Mandatory Visualization: Solubility Determination and Application Workflow

The following diagram illustrates the logical workflow from the initial determination of solubility to its practical application in a research and development setting.

Caption: Workflow for Solubility Determination and Application.

This in-depth guide serves as a foundational resource for understanding and utilizing the solubility properties of this compound in scientific and industrial applications. The provided experimental protocol offers a robust framework for generating the much-needed quantitative data to facilitate more precise and efficient use of this versatile chemical intermediate.

References

A Technical Guide to the Physical Properties of Cyclobutanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of cyclobutanecarboxaldehyde (CAS No: 2987-17-9), a key intermediate in various organic syntheses. The information presented herein is compiled from various chemical data sources and is supplemented with standardized experimental protocols for the determination of these fundamental physical properties.

Core Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] An accurate understanding of its physical properties, such as boiling point and density, is crucial for its handling, purification, and use in chemical reactions.

Data Summary

The boiling point and density of this compound from several sources are summarized below. The data shows a general consensus, with minor variations likely attributable to different experimental conditions or purity levels.

| Physical Property | Reported Value | Conditions |

| Boiling Point | 115-117 °C | Not specified |

| 116-117 °C | Not specified | |

| 116-118 °C | Not specified | |

| 118 °C | Not specified | |

| 107-109 °C | Not specified | |

| Density | 0.9355 g/cm³ | at 20 °C |

| 0.92 g/cm³ | at 25 °C | |

| 0.925 g/cm³ | Not specified | |

| 0.92 (Specific Gravity) | 20/20 °C |

Note: The reported values are compiled from multiple chemical suppliers and databases.[1][2][3][4][5][6]

Experimental Protocols

While specific experimental reports for determining the properties of this compound are not detailed in publicly available literature, standard organic chemistry methodologies can be applied. The following sections describe generalized protocols suitable for this purpose.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other high-boiling liquid

-

Stand and clamps

Procedure:

-

Sample Preparation: Add a few drops of this compound into the small test tube, enough to create a column of liquid approximately 1-2 cm high.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

-

Heating: Clamp the Thiele tube and fill it with mineral oil until the side arm is partially filled. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, remove the heat source.

-

Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7] Record this temperature.

Density Determination (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be accurately determined by measuring its mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

Thermometer

-

Distilled water (for calibration if using a pycnometer)

Procedure:

-

Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[8]

-

Volume Measurement: Add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume precisely from the bottom of the meniscus.[8] If using a pycnometer, fill it completely with the liquid.

-

Mass of Filled Container: Measure and record the combined mass of the container and the this compound.[8]

-

Temperature: Record the ambient temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

Density is calculated using the formula: Density = Mass / Volume .

-

-

Repeat: For improved accuracy, the procedure should be repeated multiple times, and the average density should be reported.[8]

Workflow Visualization

The logical process for identifying and verifying the physical properties of a chemical compound like this compound is outlined in the diagram below. This workflow ensures that data is not only acquired but also validated against established literature and theoretical models.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Cyclobutanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving cyclobutanecarboxaldehyde, a versatile building block in organic synthesis. Due to the inherent ring strain of the cyclobutane (B1203170) moiety, this aldehyde exhibits unique reactivity, making it a valuable precursor for a variety of molecular scaffolds. This document details key transformations including oxidation, reduction, olefination, nucleophilic addition, ring expansion, and photochemical reactions. For each reaction, a detailed experimental protocol, a summary of quantitative data, and a mechanistic diagram are provided to facilitate understanding and practical application in a research and development setting.

Oxidation to Cyclobutanecarboxylic Acid

The oxidation of this compound to its corresponding carboxylic acid is a fundamental transformation, readily achieved using common oxidizing agents. The Jones oxidation, employing chromic acid generated in situ, is a classic and effective method.

Quantitative Data: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) | 0 to RT | 1-3 h | 80-90 (estimated) | [1][2] |

| Potassium Permanganate (KMnO₄) | Acetone/Water | RT | Varies | Good | [3] |

Experimental Protocol: Jones Oxidation of this compound

Materials:

-

This compound

-

Jones Reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting to 100 mL with water)[4]

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 10 °C during the addition.[1]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the aqueous layer and extract it three times with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford cyclobutanecarboxylic acid.[3][5]

Signaling Pathway: Jones Oxidation Mechanism

Caption: Mechanism of Jones oxidation of this compound.

Reduction to Cyclobutylmethanol

The reduction of the aldehyde functionality to a primary alcohol is a common and high-yielding transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this purpose, typically used in alcoholic solvents.[6][7][8][9][10]

Quantitative Data: Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | Ethanol (B145695) | 0 to RT | 15 min - 2 h | >90 | [8] |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 to RT | 1-4 h | High | [8] |

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol.[8]

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.[6]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the gas evolution ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclobutylmethanol.

Signaling Pathway: NaBH₄ Reduction Mechanism

Caption: Mechanism of NaBH₄ reduction of this compound.

Wittig Reaction for Olefination

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an alkene.[11][12][13] The use of a non-stabilized ylide, such as methylenetriphenylphosphorane, results in the formation of an exocyclic methylene (B1212753) group.

Quantitative Data: Wittig Reaction of this compound

| Ylide | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Methylenetriphenylphosphorane | n-BuLi | THF | -78 to RT | 2-4 h | ~70-85 | [14][15] |

| Ethylidenetriphenylphosphorane | NaNH₂ | Diethyl Ether | RT | 1-3 h | Good | [14] |

Experimental Protocol: Wittig Olefination

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution will turn deep red or orange, indicating the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with pentane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solution to obtain the volatile vinylcyclobutane.

Experimental Workflow: Wittig Reaction

Caption: Mechanism of the Wittig reaction with this compound.

Grignard Reaction for Carbon-Carbon Bond Formation

Grignard reagents readily add to the electrophilic carbonyl carbon of this compound, providing a versatile route to secondary alcohols with the formation of a new carbon-carbon bond.[16][17][18][19][20]

Quantitative Data: Grignard Reaction with this compound

| Grignard Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Methylmagnesium Bromide | Diethyl Ether | 0 to RT | 1-2 h | High | [19] |

| Phenylmagnesium Bromide | THF | 0 to RT | 1-2 h | High | [17] |

Experimental Protocol: Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an initiator)

-

Bromomethane (B36050) (or other suitable alkyl/aryl halide)

-

Anhydrous diethyl ether

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ensure all glassware is flame-dried and assembled under an inert atmosphere.

-

Place magnesium turnings (1.2 eq) in a two-necked flask. A crystal of iodine can be added to initiate the reaction.

-

Prepare a solution of bromomethane (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromomethane solution to the magnesium turnings. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the secondary alcohol.

Signaling Pathway: Grignard Reaction Mechanism

Caption: Mechanism of the Grignard reaction with this compound.

Acid-Catalyzed Ring Expansion

Under acidic conditions, the alcohol derived from the reduction of this compound (cyclobutylmethanol) can undergo a ring expansion to form cyclopentene (B43876) derivatives. This rearrangement is driven by the relief of the inherent strain in the four-membered ring.[21][22][23][24][25]

Experimental Protocol: Acid-Catalyzed Dehydration and Ring Expansion of Cyclobutylmethanol

Materials:

-

Cyclobutylmethanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Place cyclobutylmethanol in a distillation apparatus.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to induce dehydration and rearrangement.

-

Distill the resulting alkene products.

-

Wash the distillate with sodium bicarbonate solution to neutralize any acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Redistill to obtain the purified cyclopentene derivatives.

Logical Relationship: Ring Expansion Mechanism

Caption: Mechanism of acid-catalyzed ring expansion of cyclobutylmethanol.

Photochemical Decarbonylation

Upon UV irradiation, this compound can undergo a Norrish Type I cleavage, leading to the expulsion of carbon monoxide and the formation of a cyclobutyl radical. This radical can then undergo further reactions, such as hydrogen abstraction to form cyclobutane.[26][27][28][29]

Quantitative Data: Photochemical Decarbonylation

| Wavelength (nm) | Solvent | Temperature (°C) | Products | Reference |

| 313 | Gas Phase | 118 | Cyclobutane, CO, ethene, propene | [30] |

Experimental Protocol: Photochemical Decarbonylation

Materials:

-

This compound

-

Inert solvent (e.g., hexane)

-

Photochemical reactor with a UV lamp (e.g., mercury lamp)

-

Gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

-

Prepare a dilute solution of this compound in an inert, UV-transparent solvent in a quartz reaction vessel.

-

Degas the solution with an inert gas (e.g., argon) to remove oxygen.

-

Irradiate the solution with a suitable UV light source. The wavelength should be chosen to correspond to the n→π* transition of the aldehyde.

-

Monitor the reaction progress by GC-MS to observe the formation of cyclobutane and the disappearance of the starting material.

-

Upon completion, the solvent can be carefully removed to isolate the product if it is not too volatile.

Signaling Pathway: Norrish Type I Cleavage

Caption: Mechanism of photochemical decarbonylation of this compound.

This guide provides a foundational understanding of the key reaction mechanisms of this compound. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for chemists engaged in the synthesis of novel chemical entities. The unique reactivity of this strained aldehyde continues to offer opportunities for the development of innovative synthetic methodologies.

References

- 1. Jones Oxidation [organic-chemistry.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 4. Jones oxidation - Wikipedia [en.wikipedia.org]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. organicreactions.org [organicreactions.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. leah4sci.com [leah4sci.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Khan Academy [khanacademy.org]

- 23. chimia.ch [chimia.ch]

- 24. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]

- 25. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 26. Norrish reaction - Wikipedia [en.wikipedia.org]

- 27. scispace.com [scispace.com]

- 28. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 29. youtube.com [youtube.com]

- 30. kvmwai.edu.in [kvmwai.edu.in]

The Dichotomy of a Strained Ring: A Technical Guide to the Stability and Reactivity of Cyclobutane Aldehydes

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) ring, a four-membered carbocycle, presents a fascinating case of structural strain influencing chemical behavior. When functionalized with an aldehyde group, this strained scaffold becomes a versatile building block in organic synthesis and a recurring motif in pharmacologically active molecules. This technical guide provides an in-depth exploration of the stability and reactivity of cyclobutane aldehydes, offering quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

The Inherent Instability: Understanding the Stability of the Cyclobutane Ring

The stability of the cyclobutane ring is fundamentally governed by ring strain, a combination of angle strain and torsional strain. This inherent strain makes the ring susceptible to reactions that lead to its opening and the formation of more stable, less strained structures.

Ring Strain Energy

Bond Dissociation Energies (BDEs)